molecular formula C9H17NO3 B12836506 2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid

2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid

Cat. No.: B12836506
M. Wt: 187.24 g/mol
InChI Key: CEKUMBASKXVQSV-UHFFFAOYSA-N
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Description

2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid is an organic compound characterized by a cyclohexane ring substituted with an aminomethyl group and a hydroxy group, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid typically involves the following steps:

    Cyclohexane Derivatization: The starting material, cyclohexane, is functionalized to introduce the aminomethyl and hydroxy groups. This can be achieved through a series of reactions, including nitration, reduction, and hydroxylation.

    Hydroxylation: The hydroxyl group can be introduced via oxidation reactions, such as using osmium tetroxide or other oxidizing agents.

    Acetic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides, and other nucleophilic species.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted cyclohexane derivatives.

Scientific Research Applications

2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the hydroxy group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenylacetic acid: Similar structure but with a phenyl ring instead of a cyclohexane ring.

    Cyclohexylacetic acid: Lacks the aminomethyl and hydroxy groups.

    Aminocyclohexanol: Contains an amino group and a hydroxy group on a cyclohexane ring but lacks the acetic acid moiety.

Uniqueness

2-(4-(Aminomethyl)-1-hydroxycyclohexyl)acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both an aminomethyl group and a hydroxy group on the cyclohexane ring, along with the acetic acid moiety, allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-[4-(aminomethyl)-1-hydroxycyclohexyl]acetic acid

InChI

InChI=1S/C9H17NO3/c10-6-7-1-3-9(13,4-2-7)5-8(11)12/h7,13H,1-6,10H2,(H,11,12)

InChI Key

CEKUMBASKXVQSV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN)(CC(=O)O)O

Origin of Product

United States

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